
5-Bromo-4-phenyl-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-phenyl-1,2,3-thiadiazole is a chemical compound with the molecular formula C8H5BrN2S . It is a derivative of thiadiazole, a class of compounds that have been studied extensively in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes this compound, often involves the use of hydrazonoyl halides with various reagents . For instance, one method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR . These methods can provide detailed information about the compound’s structure and physiochemical properties .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives, including this compound, have been found to exhibit a wide range of chemical reactivities. They can undergo various reactions to form different compounds, which can be used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
One prominent area of application is in the development of antimicrobial and anticancer agents. Research has shown that certain 1,2,3-thiadiazole derivatives exhibit strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with 1,2,3-thiadiazole rings have been synthesized and screened for their antimicrobial activity, showing potential as antibiotics due to their low genotoxicity and strong antimicrobial properties (Al-Smadi et al., 2019). Additionally, thiadiazole derivatives have been evaluated for anticancer activity, revealing that some compounds possess potent anticancer properties, making them candidates for further investigation as anticancer agents (Noolvi et al., 2011).
Corrosion Inhibition
Another significant application of thiadiazole derivatives is in corrosion inhibition. Phenyl-substituted amino thiadiazoles have been synthesized and found to be effective inhibitors for the corrosion of copper in acidic environments. The inhibition efficiency of these compounds is attributed to their adsorption on the copper surface, suggesting a potential application in the protection of metals from corrosion (Tang et al., 2009).
Anti-inflammatory and Analgesic Agents
Furthermore, some novel heterocycles bearing thiadiazoles have shown promising results as anti-inflammatory and analgesic agents. The synthesized compounds exhibited significant anti-inflammatory and analgesic effects, highlighting their potential in the development of new therapeutic agents for treating inflammation and pain (Gomha et al., 2017).
Antibacterial Agents
Thiadiazole derivatives have also been explored for their antibacterial properties. Novel heterocyclic chalcone derivatives, incorporating thiadiazole moieties, have been synthesized and shown to possess significant antibacterial activity. This suggests their potential use as antibacterial agents, particularly against strains resistant to existing antibiotics (El-Hashash et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Thiadiazole derivatives, including 5-Bromo-4-phenyl-1,2,3-thiadiazole, have shown potential in various areas of research, particularly in the development of new antitumor agents . Future research may focus on further exploring the biological activities of these compounds and developing more effective synthesis methods .
Wirkmechanismus
Target of Action
It is known that thiadiazole derivatives, which include 5-bromo-4-phenyl-1,2,3-thiadiazole, can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
It is known that molecules containing a thiadiazole ring, such as this compound, can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
It is known that thiadiazole derivatives can have a broad impact on various biochemical pathways due to their ability to interact with multiple biological targets .
Pharmacokinetics
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, which may influence their bioavailability .
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, potentially leading to various molecular and cellular effects .
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Some thiadiazole derivatives have been found to have cytotoxic activity on human tumor cell lines . They can induce cell cycle progression through G1 into S phase in cells
Molecular Mechanism
Thiadiazoles are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells
Eigenschaften
IUPAC Name |
5-bromo-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSSGJWFVIEENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

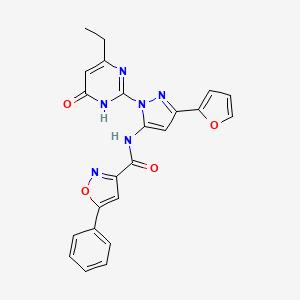

![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)
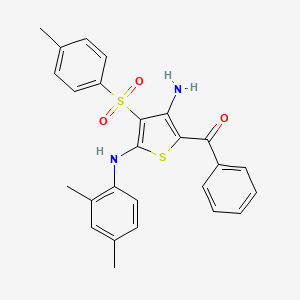

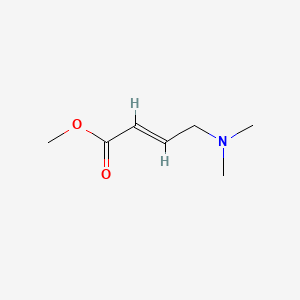
![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)
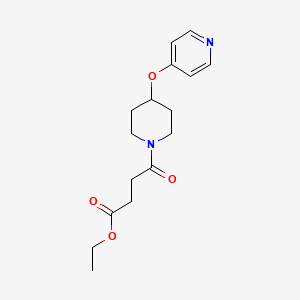
![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)
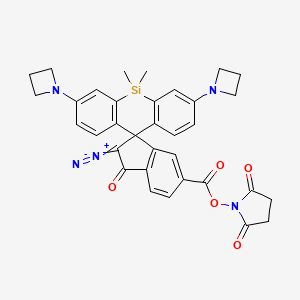
phenyl]methylidene})amine](/img/structure/B2709801.png)
![3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2709804.png)
![Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2709805.png)
